molecular formula C12H16N2 B040136 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 114086-14-5

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B040136
CAS No.: 114086-14-5
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core structure

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-2,5-diazabicyclo[22It’s known that this compound is a derivative of diazabicyclo[221]heptane , which is a core component of several biologically active products .

Mode of Action

The exact mode of action of 2-Benzyl-2,5-diazabicyclo[22It’s known that diazabicyclo[221]heptane derivatives can be used as catalysts in the addition of diethylzinc to benzaldehyde . This suggests that 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane might interact with its targets through a similar catalytic mechanism.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzyl-2,5-diazabicyclo[22Its solubility in water is described as very faint , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 2-Benzyl-2,5-diazabicyclo[22Given its potential role as a catalyst in biochemical reactions , it might influence the rate of these reactions and thereby alter cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the use of 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine, which undergoes a series of reactions to form the desired bicyclic structure .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its benzyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFUVVWNBBEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340252
Record name 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114086-14-5
Record name 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114086-14-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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